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Compound of Interest

Compound Name: DH-376

Cat. No.: B10798804

For Researchers, Scientists, and Drug Development Professionals

The global scientific community has intensely focused on identifying effective antiviral therapies
to combat the SARS-CoV-2 virus. Among the numerous candidates, the protease inhibitor
GC376 and the nucleotide analog remdesivir have emerged as significant subjects of
investigation. This guide provides a detailed, objective comparison of their performance against
SARS-CoV-2, supported by experimental data, to aid researchers in their ongoing efforts to
develop effective COVID-19 treatments.

At a Glance: GC376 vs. Remdesivir
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Feature

GC376

Remdesivir

Drug Class

Protease Inhibitor

Nucleotide Analog (Prodrug)

Primary Target

Main Protease (Mpro or
3CLpro)[1][2][3]

RNA-dependent RNA
polymerase (RdRp)[4][5][6]

Mechanism of Action

Covalently binds to the
catalytic cysteine (Cys145) in
the Mpro active site, inhibiting
the processing of viral
polyproteins essential for

replication.[1]

The active triphosphate form
(RDV-TP) is incorporated into
the nascent viral RNA chain,
causing delayed chain
termination and inhibiting viral

replication.[4][5]

Administration

Investigational

Intravenous

Development Status

Pre-clinical for COVID-19;
investigated for feline

infectious peritonitis.[7]

Approved for emergency
use/treatment of COVID-19 in

several countries.[8][9]

Mechanism of Action: A Tale of Two Targets

The fundamental difference between GC376 and remdesivir lies in their viral targets. GC376 is
a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for
cleaving the viral polyproteins into functional proteins required for viral replication.[1][2] By

binding to the active site of Mpro, GC376 effectively halts this process.

Remdesivir, on the other hand, targets the viral RNA-dependent RNA polymerase (RdRp), the

enzyme responsible for replicating the virus's RNA genome.[4][5] As a prodrug, remdesivir is

metabolized into its active triphosphate form, which is then incorporated into the growing RNA
chain by RdRp. This incorporation leads to delayed chain termination, thereby preventing the

synthesis of new viral RNA.[4]
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Antiviral Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.prnewswire.com/news-releases/anivives-gc376-reduces-covid-19-replication-shows-potential-as-new-post-infection-treatment-301340399.html
https://www.prnewswire.com/news-releases/anivives-gc376-reduces-covid-19-replication-shows-potential-as-new-post-infection-treatment-301340399.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7242698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7242698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7242698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7199908/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7199908/
https://discovery.researcher.life/article/remdesivir-is-a-direct-acting-antiviral-that-inhibits-rna-dependent-rna-polymerase-from-severe-acute-respiratory-syndrome-coronavirus-2-with-high-potency/5748cee2e1e73447b62fe89d628c5e16
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8922517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8922517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8357487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8357487/
https://www.benchchem.com/product/b10798804#gc376-versus-remdesivir-for-sars-cov-2-inhibition
https://www.benchchem.com/product/b10798804#gc376-versus-remdesivir-for-sars-cov-2-inhibition
https://www.benchchem.com/product/b10798804#gc376-versus-remdesivir-for-sars-cov-2-inhibition
https://www.benchchem.com/product/b10798804#gc376-versus-remdesivir-for-sars-cov-2-inhibition
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10798804?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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